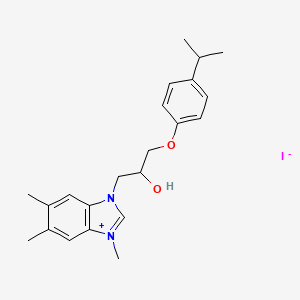
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine typically involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group. The reaction is often catalyzed by metal catalysts such as iridium or gold complexes, and the use of oxidizing agents like iodine(III) can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions, which allow for the efficient and scalable synthesis of these compounds. For example, the use of Grignard reagents in a continuous flow setup can produce enantioenriched piperidines in good yields and high diastereoselectivities .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine(III) to form N-oxides.
Reduction: Reductive amination is a key reaction for its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds.
Reducing Agents: Hydrogen gas in the presence of metal catalysts.
Catalysts: Iridium, gold complexes.
Major Products
The major products formed from these reactions include various substituted piperidines, which can have different functional groups attached to the piperidine ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine is used as a building block for synthesizing more complex molecules. Its ability to form stable C-N bonds makes it valuable in organic synthesis .
Biology and Medicine
Piperidine derivatives, including this compound, have shown potential in various biological applications. They are investigated for their antitumor, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, piperidine derivatives are used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with antitumor activity.
Uniqueness
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its dual piperidine rings provide a distinct structural framework that can be exploited for various applications .
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-2-9-17-12-6-15(7-13-17)16-8-14-18-10-4-3-5-11-18/h15-16H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHPORCSYRPGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)
![N-benzyl-N-methyl-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinyl)propanamide](/img/structure/B5158249.png)
![N~1~-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B5158261.png)

![1-[(3-chlorophenyl)methyl]-N-methyl-N-(3-piperidin-1-ylpropyl)triazole-4-carboxamide](/img/structure/B5158287.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
![(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5158316.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
